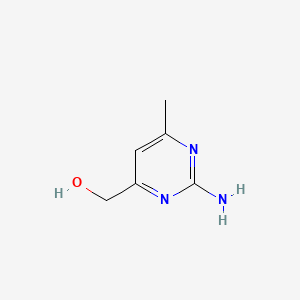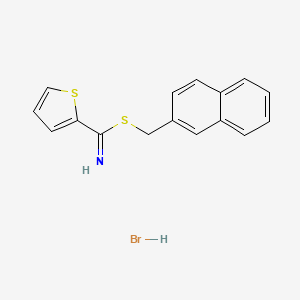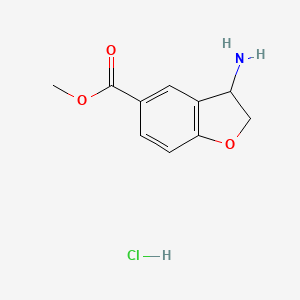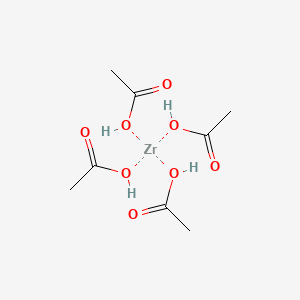
Zirconiumacetat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconiumacetat, commonly referred to as Zirconium(IV) acetate, is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12 . It is a white solid that is soluble in water and is often used as a precursor to metal-organic frameworks (MOFs) . This compound is formed by the reaction of zirconyl chloride and acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconiumacetat is typically synthesized by reacting zirconyl chloride with acetic acid . The reaction involves a stepwise increase of acetic acid in an aqueous solution containing zirconyl chloride, leading to the formation of a hexanuclear acetate species . The reaction conditions usually involve maintaining the solution at a specific temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of acetic acid to zirconyl chloride under monitored conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconiumacetat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.
Substitution: The acetate groups in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions . Substitution reactions often involve ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, various zirconium complexes, and other zirconium-based materials .
Applications De Recherche Scientifique
Zirconiumacetat has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Zirconiumacetat involves its ability to form stable complexes with various ligands. This property makes it useful in catalysis and as a precursor for MOFs . The molecular targets and pathways involved include the coordination of zirconium with oxygen and nitrogen-containing ligands, leading to the formation of stable and functional materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Zirconiumacetat include:
Zirconium dioxide (ZrO2): A common zirconium compound used in ceramics and as a catalyst.
Zirconium(IV) chloride (ZrCl4): Used as a precursor in the synthesis of various zirconium compounds.
Zirconium acetylacetonate: Another zirconium compound used in the preparation of zirconia nanofibers.
Uniqueness
This compound is unique due to its ability to form hexanuclear acetate species, which are useful precursors for MOFs . Its solubility in water and stability under various conditions make it a versatile compound for a wide range of applications .
Propriétés
Formule moléculaire |
C8H16O8Zr |
|---|---|
Poids moléculaire |
331.43 g/mol |
Nom IUPAC |
acetic acid;zirconium |
InChI |
InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4); |
Clé InChI |
KEINVBIDJBPJHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


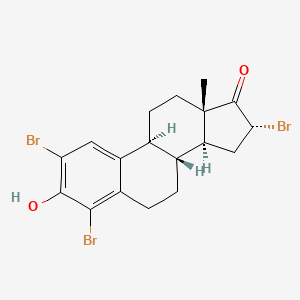
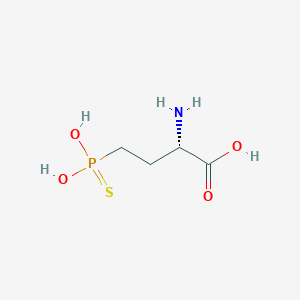
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
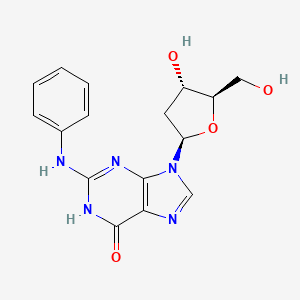
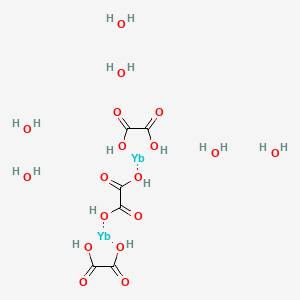
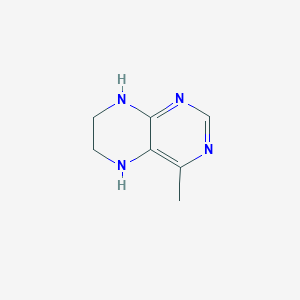
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
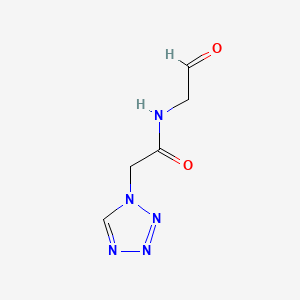
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
